Biotinyl Tobramycin Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

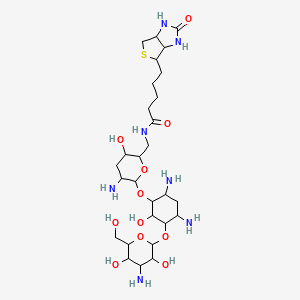

Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes, particularly in the field of proteomics. This compound combines the antibiotic properties of Tobramycin with the biotinylation capability, making it a valuable tool in various biochemical assays and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl Tobramycin Amide typically involves the biotinylation of Tobramycin. This process utilizes a water-soluble succinimidyl ester of biotin that reacts with primary amines of the lysine residues or the amino terminus on Tobramycin to form amide bonds . The reaction conditions are generally mild, often carried out in aqueous buffers at neutral pH to ensure the stability of both the biotin and Tobramycin components.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale biotinylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and lyophilization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: Biotinyl Tobramycin Amide can undergo various chemical reactions, including:

Substitution Reactions: The primary amine groups in Tobramycin can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as succinimidyl esters are commonly used for biotinylation.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products Formed: The primary product of interest is this compound itself, formed through the biotinylation of Tobramycin. Other potential products depend on the specific reactions and conditions applied.

Scientific Research Applications

Biotinyl Tobramycin Amide is a biochemical compound with a molecular formula of C28H51N7O11S and a molecular weight of 693.81 g/mol. It is a white solid that combines biotin and tobramycin, an aminoglycoside antibiotic effective against Gram-negative bacteria.

Scientific Research Applications

- Studying Protein Interactions Studies focus on its interaction with proteins, particularly how it binds through the biotin-avidin interaction. This property is exploited in various assays to enhance sensitivity and specificity.

- Antibiotic Mechanism Elucidation Understanding its interaction with bacterial ribosomes helps elucidate its mechanism as an antibiotic agent. The tobramycin component acts by binding to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis, which ultimately leads to cell death. The biotin moiety enhances this interaction by facilitating targeting through biotin-avidin interactions.

- Selective Labeling and Detection of Proteins Allows for selective labeling and detection of proteins in various biological assays.

Comparison with Other Biotinylated Compounds

| Compound | Description | Unique Features |

|---|---|---|

| Biotinylated Gentamicin | Another biotinylated aminoglycoside antibiotic | Similar applications but different target spectrum |

| Biotinylated Streptomycin | A derivative used in biochemical assays | Different mechanism of action compared to tobramycin |

| Biotinylated Kanamycin | Used in proteomics research | Unique structural properties affecting binding |

| This compound | N/A | Its specific structure enhances biotin-avidin interactions, making it particularly effective for targeted applications. |

Case Studies

- RNA Aptamer Binding Studies have shown a high degree of cooperativity when streptavidin was used to present a biotin–tobramycin conjugate to a tobramycin-binding aptamer .

- Antibiotic Resistance Research The inappropriate use of antibiotics has led to elevated bacterial resistance, making compounds like this compound valuable in studying and combating this resistance .

- Proxisome Identification TurboID, a biotin ligase, has been used to identify proteins in the vicinity . Studies found that TurboID could utilize the basal biotin present in the medium to induce biotinylation .

Mechanism of Action

The mechanism of action of Biotinyl Tobramycin Amide involves the antibiotic properties of Tobramycin and the biotinylation capability. Tobramycin binds to the 16s ribosomal RNA of the bacterial 30s ribosomal unit, inhibiting the initiation step of translation and causing mistranslation . The biotinylation allows for strong binding to avidin or streptavidin, facilitating various biochemical assays and applications.

Comparison with Similar Compounds

Biotinylated Antibodies: Used in immunoassays for signal amplification.

Biotinylated Enzymes: Employed in enzyme-linked assays.

Biotinylated Nucleotides: Utilized in nucleic acid detection assays.

Uniqueness: Biotinyl Tobramycin Amide is unique due to its combination of antibiotic properties and biotinylation capability. This dual functionality makes it a versatile tool in both biochemical research and potential therapeutic applications.

Biological Activity

Biotinyl Tobramycin Amide is a bioconjugate that merges the properties of biotin, a vitamin essential for various cellular processes, and tobramycin, an aminoglycoside antibiotic known for its efficacy against Gram-negative bacteria. This compound exhibits significant biological activity owing to its dual functionality, which enhances its application in both research and clinical settings.

Chemical Structure and Properties

- Molecular Formula : C28H51N7O11S

- Molecular Weight : 693.81 g/mol

- Appearance : White solid

The synthesis of this compound typically involves the biotinylation of tobramycin, utilizing a water-soluble succinimidyl ester of biotin that reacts with the primary amines in tobramycin. This process forms stable amide bonds without compromising the biological activity of the antibiotic component.

Antibiotic Activity :

Tobramycin functions by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to cell death. The biotin moiety enhances this interaction through biotin-avidin binding, facilitating targeted delivery and detection in biological assays.

Bioconjugation :

The strong affinity between biotin and avidin or streptavidin allows for selective labeling and detection of proteins in various assays, making this compound a valuable tool in proteomics and other biochemical research .

Biological Activity

This compound retains the antibacterial properties of tobramycin, making it effective against a range of Gram-negative bacteria. Its unique structure allows it to be utilized in various applications:

- Cellular Processes : It aids in studying the uptake and action of tobramycin within cells.

- Biochemical Assays : The compound is employed in assays that utilize the biotin-streptavidin interaction for detecting biomolecules.

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound:

- Antimicrobial Efficacy : Research has shown that this compound effectively combats infections caused by resistant strains of Gram-negative bacteria. Its ability to penetrate bacterial membranes is enhanced due to its biotin component .

- Proteomics Applications : In proteomics, this compound has been used to label proteins for detection via streptavidin-based assays. This application is crucial for understanding protein interactions and functions within cellular environments.

- In Vivo Studies : Preliminary studies indicate that the compound can be tracked within living organisms using imaging techniques due to its biotin tag, allowing researchers to monitor its distribution and efficacy in real-time.

Comparative Analysis

To better understand the advantages of this compound, a comparative analysis with other biotinylated antibiotics is presented below:

| Compound | Antibacterial Spectrum | Bioconjugation Capability | Clinical Applications |

|---|---|---|---|

| This compound | Gram-negative bacteria | High | Diagnostic assays, drug delivery |

| Biotinyl Gentamicin | Gram-negative bacteria | Moderate | Research applications |

| Biotinyl Streptomycin | Broad spectrum | High | Therapeutic use |

Properties

Molecular Formula |

C28H51N7O11S |

|---|---|

Molecular Weight |

693.8 g/mol |

IUPAC Name |

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42) |

InChI Key |

DNMIHSPKPKIPBY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.